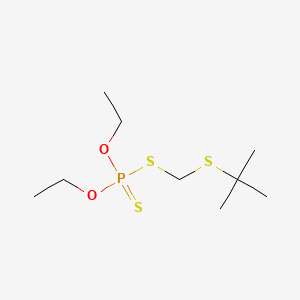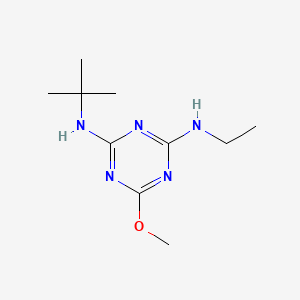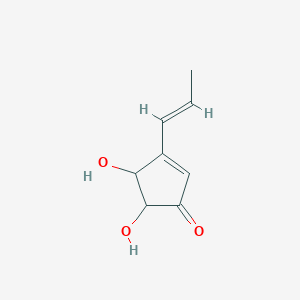
Ticagrelor
Übersicht
Beschreibung
Ticagrelor is an antiplatelet drug used alone or together with aspirin to lessen the chance of heart attack or stroke in patients with acute coronary syndrome (ACS) or a history of heart attack . It is a P2Y12 receptor antagonist that inhibits the formation of thromboses to reduce the risk of myocardial infarction and ischemic stroke .
Synthesis Analysis
The synthesis of this compound is a four-step reaction. Each reaction step was optimized individually to develop a scalable and industrial-friendly process . The synthesis of this compound and its derivatives has been accomplished in a convergent way .Molecular Structure Analysis
This compound has a molecular formula of C23H28F2N6O4S and a molecular weight of 522.6 g/mol . It is a member of triazolopyrimidines, an organofluorine compound, an aryl sulfide, a secondary amino compound, and a hydroxyether .Chemical Reactions Analysis
Several analytical methods have been published for the determination of this compound in pharmaceuticals and biological materials by spectrophotometry, high-performance liquid chromatography with ultraviolet detection, and liquid chromatography coupled with tandem mass spectrometry .Physical And Chemical Properties Analysis
This compound has a molecular weight of 522.6 g/mol and a molecular formula of C23H28F2N6O4S . It is a member of triazolopyrimidines, an organofluorine compound, an aryl sulfide, a secondary amino compound, and a hydroxyether .Wissenschaftliche Forschungsanwendungen
Management von Herz-Kreislauf-Erkrankungen
Ticagrelor wird häufig zur Behandlung von Herz-Kreislauf-Erkrankungen eingesetzt, insbesondere bei Patienten mit akutem Koronarsyndrom (ACS). Es hemmt effektiv den P2Y12-Rezeptor, der eine entscheidende Rolle bei der Thrombozytenaggregation spielt. Diese Hemmung trägt dazu bei, die Bildung von Blutgerinnseln zu verhindern und das Risiko von Herzinfarkten und Schlaganfällen zu senken. Die antithrombozytären Eigenschaften von this compound machen es zu einem wichtigen Bestandteil der dualen Antithrombozytentherapie, die häufig zusammen mit Aspirin eingesetzt wird, um den Herz-Kreislauf-Schutz zu verbessern .
Entzündungshemmende Wirkungen
Forschungen haben gezeigt, dass this compound eine stärkere entzündungshemmende Wirkung hat als andere Antithrombozytenmittel wie Clopidogrel. Dies zeigt sich in seiner Fähigkeit, die Spiegel des hochsensiblen C-reaktiven Proteins (hs-CRP), einem Marker für Entzündungen im Körper, signifikant zu senken . Diese entzündungshemmende Wirkung könnte zu seinen therapeutischen Wirkungen bei der Behandlung von Herz-Kreislauf-Erkrankungen beitragen.
Verbesserung der Adenosinfunktion
Es wurde festgestellt, dass this compound die Adenosinfunktion verstärkt, was zu verschiedenen kardiovaskulären Vorteilen führen kann. Adenosin ist bekannt für seine Rolle bei der Vasodilatation, der Reduktion der Herzbelastung und dem Schutz bei ischämischen Ereignissen. Durch die Verbesserung der Adenosinfunktion kann this compound die Durchblutung und die Sauerstoffversorgung des Herzmuskels verbessern .
Immunologische Überwachung
In der wissenschaftlichen Forschung besteht Interesse an der Entwicklung von Methoden zur schnellen Überwachung von this compound-Spiegeln im Körper. Eine Studie hat hochempfindliche, vollständige Anti-Ticagrelor-Quenchbodies (Q-Bodies) entwickelt, die eine schnelle Überwachung von this compound sowohl in Lösung als auch im Serum ermöglichen . Dies kann entscheidend sein, um sicherzustellen, dass therapeutische Spiegel erhalten bleiben, ohne toxische Konzentrationen zu erreichen.
Reduzierung thrombotischer Ereignisse
This compound spielt eine wichtige Rolle bei der Reduzierung thrombotischer Ereignisse nach perkutane Koronarintervention (PCI) oder Koronarangioplastie (CABG). Es wird Clopidogrel für Patienten mit ACS, die sich diesen Eingriffen unterziehen, aufgrund seiner stärkeren Thrombozytenhemmung und des geringeren Risikos der Bildung von Blutgerinnseln empfohlen .
Potenzial bei chronischen Koronarsyndromen
Über akute Situationen hinaus zeigt this compound auch Potenzial bei der Behandlung chronischer Koronarsyndrome. Seine kontinuierliche Thrombozytenhemmung kann helfen, die anhaltenden Risiken im Zusammenhang mit chronischer koronarer Herzkrankheit zu bewältigen und so potenziell langfristige Ergebnisse zu verbessern .
Wirkmechanismus
Target of Action
Ticagrelor is primarily targeted at the P2Y12 receptor . This receptor is a G-protein coupled receptor found on the surface of platelets, which plays a crucial role in platelet aggregation .
Mode of Action
This compound acts as an antagonist of the P2Y12 receptor . It binds to a different site on the P2Y12 receptor, making it an allosteric antagonist . This binding is rapid and reversible, which distinguishes this compound from other P2Y12 inhibitors .
Biochemical Pathways
This compound’s interaction with the P2Y12 receptor inhibits the downstream signaling pathways that mediate hemostasis and lead to platelet aggregation . Specifically, it inhibits the activation of Smad3, a protein involved in cell proliferation and differentiation . This compound also antagonizes the PI3K/AKT/mTOR signaling pathway, which plays a key role in cell survival and proliferation .
Pharmacokinetics
This compound exhibits rapid absorption from the gastrointestinal tract, leading to a quick onset of action . Its average oral bioavailability is approximately 36% due to significant hepatic first-pass metabolism . Both this compound and its active metabolites have a high binding affinity to plasma proteins (>99.7%) . The elimination half-life of this compound is about 7 hours .
Result of Action
The antagonistic action of this compound on the P2Y12 receptor inhibits platelet aggregation, thereby reducing the risk of thrombotic events such as stroke and myocardial infarction . This makes this compound particularly useful in the treatment of conditions like acute coronary syndrome .
Action Environment
The Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio is 2.3 x 10-3, which suggests that the use of this compound presents an insignificant risk to the environment . In the natural environment, this compound is expected to partition into aquatic sediments and undergo significant degradation .
Safety and Hazards
Ticagrelor may cause serious side effects. Call your doctor at once if you have slow heartbeats, nosebleeds, or any bleeding that will not stop, shortness of breath even with mild exertion or while lying down, easy bruising, unusual bleeding, purple or red spots under your skin, red, pink, or brown urine, black, bloody, or tarry stools, or coughing up blood or vomit that looks like coffee grounds . It is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .
Zukünftige Richtungen
The use of Ticagrelor is expected to increase as additional trials continue to investigate its use in varied patient populations, and assess the efficacy and safety demonstrated in earlier trials . The mechanism by which this compound exerts its anti-inflammatory effect is still unclear, but it probably acts by blocking the formation of platelet-macrophage and platelet-neutrophil aggregates .
Biochemische Analyse
Biochemical Properties
Ticagrelor is a P2Y12 platelet inhibitor . It interacts with the P2Y12 receptor, a G-protein coupled receptor on the platelet surface . This compound inhibits the ADP-induced signaling pathway, thereby preventing platelet aggregation .
Cellular Effects
This compound has several effects on cells. It inhibits platelet aggregation, suppresses inflammation, enhances adenosine function, and provides cardiovascular protection . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the P2Y12 receptor . This binding is non-competitive and reversible . It inhibits the ADP-induced signaling pathway, thereby preventing platelet aggregation .
Temporal Effects in Laboratory Settings
This compound is rapidly absorbed by the body after oral administration . The mean half-life of this compound is 7 hours, while that for its active metabolite is 9 hours . The effect of this compound should be minimal 48 hours after discontinuation .
Dosage Effects in Animal Models
In animal models, this compound at a dosage of 3 mg/kg has been reported to have neuroprotective effects . The effects of the product can vary with different dosages, and high doses could potentially lead to toxic or adverse effects.
Metabolic Pathways
This compound is extensively metabolized by hepatic CYP3A enzymes . The major active metabolite, AR-C124910XX, is formed by O-deethylation . A second oxidative pathway leads to N-dealkylation of this compound, forming AR-C133913XX .
Transport and Distribution
This compound and its active metabolite AR-C124910XX are highly bound to plasma proteins (more than 99.8%) and largely restricted to the plasma space . The steady-state volume of distribution of this compound is 88 L .
Subcellular Localization
The subcellular localization of this compound is primarily in the plasma due to its high plasma protein binding
Eigenschaften
IUPAC Name |
(1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28F2N6O4S/c1-2-7-36-23-27-21(26-15-9-12(15)11-3-4-13(24)14(25)8-11)18-22(28-23)31(30-29-18)16-10-17(35-6-5-32)20(34)19(16)33/h3-4,8,12,15-17,19-20,32-34H,2,5-7,9-10H2,1H3,(H,26,27,28)/t12-,15+,16+,17-,19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKWJQXRCDYSHL-FNOIDJSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCO)NC4CC4C5=CC(=C(C=C5)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)OCCO)N[C@@H]4C[C@H]4C5=CC(=C(C=C5)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28F2N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901009337 | |
| Record name | Ticagrelor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901009337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ticagrelor | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015702 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Solubility in water: approximately 10 ug/mL, Soluble in ethyl acetate, 6.30e-02 g/L | |
| Record name | Ticagrelor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08816 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ticagrelor | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8306 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ticagrelor | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015702 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Ticagrelor is a P2Y12 receptor antagonist. The P2Y12 receptor couples with Gαi2 and other Gi proteins which inhibit adenylyl cyclase. Gi mediated signalling also activates PI3K, Akt, Rap1b, and potassium channels. The downstream effects of these activities mediate hemostasis and lead to platelet aggregation. Antagonism of the P2Y12 receptor reduces development of occlusive thromboses, which can reduce the risk of myocardial infarction and ischemic stroke., Ticagrelor, a cyclopentyltriazolopyrimidine derivative, is a nonthienopyridine, P2Y12 platelet adenosine diphosphate (ADP)-receptor antagonist. In contrast to the thienopyridines (e.g., clopidogrel, prasugrel), ticagrelor binds reversibly to the P2Y12 ADP receptor and does not require hepatic transformation to exert its pharmacologic effect. Ticagrelor exhibits noncompetitive and reversible binding to the P2Y12 platelet ADP receptor, preventing signal transduction of the cyclic adenosine monophosphate (cAMP) pathway. This results in reduced exposure of fibrinogen binding sites to the platelet glycoprotein (GP) IIb/IIIa complex and subsequent inhibition of platelet activation and aggregation. In addition to platelet ADP-receptor blockade, ticagrelor inhibits reuptake of adenosine into erythrocytes, a mechanism that may account for some of the beneficial cardiovascular effects of the drug, while potentially contributing to some of its adverse effects (e.g., dyspnea, ventricular pauses). | |
| Record name | Ticagrelor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08816 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ticagrelor | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8306 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystalline powder | |
CAS RN |
274693-27-5 | |
| Record name | Ticagrelor | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=274693-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ticagrelor [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0274693275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ticagrelor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08816 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ticagrelor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901009337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S,2S,3R,5S)-3-[7-[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamino]-5-(propylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TICAGRELOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GLH0314RVC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ticagrelor | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8306 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ticagrelor | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015702 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of ticagrelor?
A1: this compound is a direct-acting, reversibly binding antagonist of the P2Y12 receptor. [, ] This receptor, found on platelets, plays a crucial role in adenosine diphosphate (ADP)-induced platelet activation and aggregation. [, ] By blocking this receptor, this compound prevents ADP-mediated platelet aggregation, effectively reducing the risk of thrombotic events. [, , ]
Q2: How does the reversible binding of this compound differ from other P2Y12 inhibitors like clopidogrel?
A2: Unlike clopidogrel, which requires metabolic activation and irreversibly binds to P2Y12 receptors, this compound directly and reversibly binds to the receptor. [, ] This difference results in a more rapid and consistent antiplatelet effect. [, ]
Q3: Beyond platelet inhibition, what potential cardioprotective mechanisms have been attributed to this compound?
A3: Research suggests that this compound may also offer cardioprotection through adenosine-related mechanisms. [, ] It has been observed to inhibit cellular adenosine uptake, leading to increased levels of adenosine, a molecule with known cardioprotective properties. [, , ]
Q4: How does this compound's impact on adenosine levels contribute to its cardioprotective effects?
A4: Studies in pig models of myocardial infarction have shown that this compound's ability to increase adenosine levels is associated with a reduction in infarct size, decreased edema formation, and improved heart function. [, ] This cardioprotection has been linked to the activation of specific signaling pathways, including AMP-activated protein kinase (AMPK) and Akt/PKB. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C23H28F2N6O4S, and its molecular weight is 522.57 g/mol.
Q6: Has research explored the stability of this compound under various conditions?
A6: Yes, studies have investigated the stability of this compound in different formulations and storage conditions. [] This research aims to optimize formulation strategies for improved stability, solubility, and bioavailability. []
Q7: What are the key pharmacokinetic parameters of this compound?
A7: this compound demonstrates rapid absorption and reaches peak plasma concentration within 1.5 to 2 hours after oral administration. [, ] It undergoes hepatic metabolism, primarily via cytochrome P450 3A4 (CYP3A4), to form its active metabolite, AR-C124910XX. [, , , ]
Q8: How is the antiplatelet effect of this compound measured?
A9: Various assays are employed to assess the pharmacodynamics of this compound, including light transmittance aggregometry (LTA), VerifyNow P2Y12, vasodilator-stimulated phosphoprotein (VASP) phosphorylation, and Multiplate. [, , , , ] These assays evaluate platelet function through different mechanisms, offering a comprehensive understanding of this compound's effects.
Q9: What preclinical models have been used to investigate the efficacy of this compound?
A10: Animal models, particularly pig models of myocardial infarction, have been instrumental in understanding the cardioprotective effects of this compound. [, , ] These models have allowed researchers to assess its impact on infarct size, edema formation, and heart function. [, , ]
Q10: What are the key clinical trials that have evaluated this compound?
A11: Large-scale clinical trials like PLATO (Platelet Inhibition and Patient Outcomes) and PEGASUS-TIMI 54 have demonstrated the efficacy and safety of this compound in patients with acute coronary syndrome (ACS) and those with a history of myocardial infarction. [, ] These trials have established this compound as a preferred P2Y12 inhibitor for these patient populations. [, ]
Q11: What are the common adverse effects associated with this compound?
A13: Bleeding and dyspnea are among the most frequent adverse effects observed with this compound. [, ] Research suggests that these effects are often mild to moderate in severity and occur primarily early after treatment initiation. [, ]
Q12: Are there ongoing efforts to improve this compound delivery to specific targets or tissues?
A14: Research is exploring strategies to optimize the delivery and formulation of this compound for enhanced therapeutic outcomes. [, ] This includes investigating alternative routes of administration and developing novel drug delivery systems. [, ]
Q13: What biomarkers are being explored to monitor this compound treatment response?
A15: Platelet function assays, such as VerifyNow P2Y12 and VASP, serve as valuable tools to assess the pharmacodynamic response to this compound and guide personalized treatment strategies. [, , , ]
Q14: What analytical methods are commonly employed to quantify this compound and its metabolites?
A16: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a sensitive and specific technique widely used for the quantification of this compound and its active metabolite in biological fluids. [, ]
Q15: How are these analytical methods validated?
A17: Rigorous validation procedures, including assessments of accuracy, precision, specificity, and linearity, are essential to ensure the reliability and reproducibility of analytical methods used for this compound quantification. [, ]
Q16: What resources are available to support research on this compound?
A19: Public databases, such as PubMed and ClinicalTrials.gov, provide access to a wealth of scientific literature and information on ongoing clinical trials related to this compound. [, ] Collaborative efforts among researchers, clinicians, and pharmaceutical companies are also vital for advancing knowledge and developing innovative therapeutic strategies. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


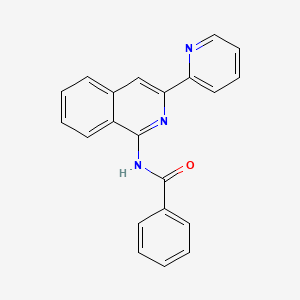
![4-[Bis(naphthalen-1-ylmethyl)amino]butanoic acid](/img/structure/B1683075.png)
![4-[(4-Methylsulfanylcyclohexa-2,4-dien-1-yl)methyl]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B1683076.png)
![N-[3-chloro-4-[(5-chloro-2,4-dimethoxyphenyl)carbamothioylamino]phenyl]-2-fluorobenzamide](/img/structure/B1683077.png)
![n-Hydroxy-2-[(4-methoxy-benzenesulfonyl)-pyridin-3-ylmethyl-amino]-3-methyl-benzamide](/img/structure/B1683078.png)
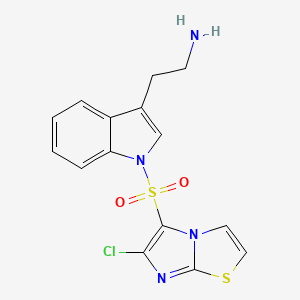

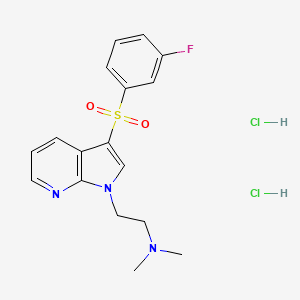
![N-[4-(2-Bromo-4,5-difluorophenoxy)phenyl]-L-asparagine](/img/structure/B1683084.png)
